5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine
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Overview
Description
5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a heterocyclic compound that combines the structural features of both pyrazine and 1,2,4-triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by 1H NMR and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the triazole ring.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2,4-Triazole derivatives: Such as 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine.
Pyrazine derivatives: Such as 2-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine.
Uniqueness
5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is unique due to its combined pyrazine and triazole structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and development, offering opportunities for the creation of novel therapeutic agents with improved efficacy and reduced toxicity .
Properties
IUPAC Name |
5-(1,2,4-triazol-4-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-9-6(2-8-5)12-3-10-11-4-12/h1-4H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZBNRSHBIEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N2C=NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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